Danusertib
Overview
Description
Danusertib, also known as PHA-739358, is a small ATP competitive molecule that inhibits aurora A, B, and C kinases . It also inhibits several receptor tyrosine kinases such as Abl, Ret, FGFR-1, and TrkA . These tyrosine kinases are involved in the pathogenesis of a variety of malignancies .
Molecular Structure Analysis
The molecular structure of Danusertib has been analyzed in several studies . The analysis of the crystal structure of T315I-Abl in complex with Danusertib revealed the compound’s binding to the active conformation of the mutant kinase in a mode that accommodates the substitution at the “gatekeeper” position 315 .Chemical Reactions Analysis
Danusertib has been studied for its chemical reactions. For instance, the metabolites of the enzymatic reaction of both WT and V257M polymorphic variant with Danusertib and Tozasertib were identified by LC-MS .Physical And Chemical Properties Analysis
Danusertib has a molecular formula of C26H30N6O3 and a molecular weight of 474.55 .Scientific Research Applications
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NET)
- Scientific Field : Oncology
- Application Summary : Danusertib has been used to target Aurora kinases in GEP-NETs. Aurora kinases play a crucial role in cell-cycle control, and their uncontrolled expression can lead to aneuploidy and tumor growth .
- Methods of Application : The efficacy of Danusertib was evaluated in two human GEP-NET cell lines (BON1 and QGP) both in vitro and in vivo .
- Results : Danusertib led to cell-cycle arrest and completely inhibited cell proliferation of the GEP-NET cells in vitro. In a subcutaneous murine xenograft model, Danusertib significantly reduced tumor growth in vivo compared with controls or mice treated with streptozotocine/5-fluorouracil .
Melanoma
- Scientific Field : Dermatology
- Application Summary : Danusertib has been used to inhibit the growth of melanoma by inducing cell cycle arrest and apoptosis .
- Methods of Application : The role of Danusertib on the induction of autophagy in melanoma was investigated, and the impact of autophagy induction on its anticancer activity against melanoma was determined .
- Results : Danusertib treatment significantly inhibits the oncogenic Akt/mTOR signaling pathway and induces autophagy in melanoma cells. The inhibition of autophagy can enhance the inhibitory effects of Danusertib on melanoma growth .
Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors
- Scientific Field : Oncology
- Application Summary : Danusertib has been used to inhibit the growth of liver metastases from gastroenteropancreatic neuroendocrine tumors .
- Methods of Application : The efficacy of Danusertib was evaluated in an orthotopic model for GEP-NET liver metastases by intrasplenic tumor cell transplantation .
- Results : Danusertib significantly reduced the growth of BON1- and QGP-derived liver metastases .
Bcr-Abl Positive Leukemias
- Scientific Field : Hematology
- Application Summary : Danusertib has been used to inhibit the Bcr-Abl tyrosine kinase, including its multidrug-resistant T315I mutant .
- Methods of Application : The efficacy of Danusertib was evaluated in BCR-ABL positive cells via combined inhibition of Aurora and Bcr-Abl kinases .
- Results : Danusertib reduces phosphorylation of Aurora B target histone H3 and inhibits BCR-ABL positive cell growth .
Advanced Chronic Myeloid Leukemia and Philadelphia Chromosome Positive Acute Lymphoblastic Leukemia
- Scientific Field : Hematology
- Application Summary : Danusertib has been used to elicit clinical benefit in advanced Chronic Myeloid Leukemia and Philadelphia Chromosome Positive Acute Lymphoblastic Leukemia .
- Methods of Application : An international, multicenter, open-label, single agent, non-comparative, phase I study was conducted in adult patients with advanced Chronic Myeloid Leukemia and Philadelphia-Chromosome Positive Acute Lymphoblastic Leukemia resistant or intolerant to imatinib and/or 2nd generation c-Abl therapy .
- Results : A response occurred in 6/14 patients, including 3 cytogenetic (1 complete, 1 partial, 1 minimal), 5 hematologic, and 1 clinical improvement (reduction in extramedullary disease mass) .
Gastric Cancer
- Scientific Field : Oncology
- Application Summary : Danusertib has been used to inhibit the growth of gastric cancer by inducing cell cycle arrest and programmed cell death .
- Methods of Application : The role of Danusertib on the induction of autophagy in gastric cancer was investigated, and the impact of autophagy induction on its anticancer activity against gastric cancer was determined .
- Results : Danusertib treatment significantly inhibits the oncogenic Akt/mTOR signaling pathway and induces autophagy in gastric cancer cells. The inhibition of autophagy can enhance the inhibitory effects of Danusertib on gastric cancer growth .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[5-[(2R)-2-methoxy-2-phenylacetyl]-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-30-12-14-31(15-13-30)20-10-8-19(9-11-20)25(33)27-24-21-16-32(17-22(21)28-29-24)26(34)23(35-2)18-6-4-3-5-7-18/h3-11,23H,12-17H2,1-2H3,(H2,27,28,29,33)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFTZKGMDDZMJI-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)C(C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)[C@@H](C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002864 | |
Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Danusertib | |
CAS RN |
827318-97-8 | |
Record name | Danusertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827318978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danusertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11778 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{5-[Methoxy(phenyl)acetyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl}-4-(4-methylpiperazin-1-yl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301002864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANUSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3X659D0FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.